5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE
Description
5-Bromo-N-(12-oxazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene backbone substituted with a bromine atom at position 5 and a sulfonamide group at position 2, linked to an oxazole ring.
Properties
IUPAC Name |
5-bromo-N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S2/c8-5-1-2-7(14-5)15(11,12)10-6-3-4-13-9-6/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMNLFJHUYEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo group in the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfonamides, and oxazole-containing compounds with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide compounds, including 5-bromo-N-(12-oxazol-3-yl)thiophene-2-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated that compounds with a thiophene core showed effectiveness against various bacterial strains, suggesting potential use as antibiotics or antifungal agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of thiophene-based sulfonamides, including the target compound. This study revealed that the presence of the oxazole moiety significantly enhances biological activity by improving solubility and bioavailability. The findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .
Data Table: Conductivity Measurements
| Polymer Composition | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Pure Polymer | 0.01 | 150 |
| Polymer + 5-Br | 0.15 | 180 |
This table illustrates how the addition of this compound improves both conductivity and thermal stability compared to pure polymer.
Environmental Science
Pollutant Degradation
The compound has shown promise in environmental applications, particularly in the degradation of pollutants. Studies indicate that it can catalyze the breakdown of organic contaminants in water through advanced oxidation processes, contributing to environmental remediation efforts .
Case Study: Photocatalytic Activity
A recent investigation into the photocatalytic properties of this compound revealed its effectiveness in degrading dyes commonly found in wastewater. Under UV light exposure, the compound facilitated significant reductions in dye concentrations, highlighting its potential as an eco-friendly solution for wastewater treatment .
Mechanism of Action
The mechanism of action of 5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The oxazole and thiophene rings contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Functional Group Variations: Sulfonamide vs. Carboxamide
Key Compound ():
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (compound 7 ) shares a thiophene-bromo core but differs in the functional group (carboxamide vs. sulfonamide) and substituent (pyrazole vs. oxazole).
| Property | Carboxamide (Compound 7 ) | Sulfonamide (Target Compound) |
|---|---|---|
| Acidity | Moderate (pKa ~10–12) | Higher (sulfonamide pKa ~8–10) |
| Electronic Effects | Mild electron-withdrawing | Stronger electron-withdrawing |
| Stability | Prone to hydrolysis under acidic conditions | More hydrolytically stable |
Substituent Effects: Oxazole vs. Pyrazole
Oxazole vs. Pyrazole ():
The target compound’s oxazole substituent contrasts with pyrazole derivatives like compound 7 or 9a–9h :
| Feature | Oxazole Substituent | Pyrazole Substituent (e.g., 7 ) |
|---|---|---|
| Aromaticity | Less aromatic (one N, one O) | More aromatic (two N atoms) |
| Electron Density | Electron-deficient due to O atom | Electron-rich (N lone pairs) |
| Reactivity | Susceptible to electrophilic attack | Prone to nucleophilic substitution |
Oxazole’s electron-deficient nature may reduce electrophilicity at the thiophene ring compared to pyrazole derivatives, altering reactivity in cross-coupling reactions .
Electronic and Optical Properties
- Frontier Molecular Orbitals (FMOs): Pyrazole-based carboxamides (e.g., 9c , 9h ) showed high chemical reactivity (small HOMO-LUMO gaps), while 9d exhibited stability (large gap). The sulfonamide-oxazole combination in the target compound may further modulate HOMO-LUMO gaps due to stronger electron-withdrawing effects.
- Nonlinear Optical (NLO) Response: Compound 9f (carboxamide) demonstrated superior NLO properties.
Stability and Reactivity Trends
- Hydrolytic Stability: Sulfonamides resist hydrolysis better than carboxamides, making the target compound more suitable for aqueous environments.
- Thermal Stability: Oxazole’s planar structure may enhance thermal stability compared to pyrazole derivatives, though steric effects from substituents could offset this.
Biological Activity
5-BROMO-N-(12-OXAZOL-3-YL)THIOPHENE-2-SULFONAMIDE is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom, an oxazole ring, and a thiophene sulfonamide moiety. The molecular formula can be represented as follows:
- Molecular Formula : C₈H₈BrN₃O₂S
- Molecular Weight : 292.14 g/mol
The primary biological activities associated with this compound include:
- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that derivatives of thiophene sulfonamides exhibit significant inhibitory effects on various isoforms of carbonic anhydrases, particularly hCA II, hCA IX, and hCA XII. These enzymes play crucial roles in physiological processes such as acid-base balance and are implicated in tumor progression and metastasis .
Efficacy Against Biological Targets
The compound has been investigated for its efficacy against several biological targets:
- Carbonic Anhydrase Inhibition :
-
Antimicrobial Activity :
- Preliminary studies indicated potential antimicrobial properties against various bacterial strains, although detailed data on specific pathogens remain limited.
- Anti-inflammatory Properties :
Case Study 1: Inhibition Profile
A study focused on the structure-activity relationship (SAR) of thiophene sulfonamides revealed that modifications to the thiophene ring significantly influenced the inhibitory potency against carbonic anhydrases. The introduction of the oxazole group was found to enhance binding affinity and selectivity towards specific CA isoforms .
Case Study 2: Antitumor Activity
Research involving in vivo models demonstrated that compounds related to this compound exhibited significant antitumor activity. Tumor-bearing mice treated with these compounds showed reduced tumor growth compared to controls, attributed to their ability to inhibit CA IX and XII, which are overexpressed in many cancers .
Data Table: Biological Activity Summary
| Biological Target | Activity | IC50 (nM) | Remarks |
|---|---|---|---|
| hCA I | Weak Inhibition | 683 - 4250 | Less effective compared to other isoforms |
| hCA II | Strong Inhibition | <1 | Significant therapeutic potential |
| hCA IX | Moderate Inhibition | <10 | Target for cancer therapy |
| Antimicrobial Activity | Preliminary Evidence | Not quantified | Further studies needed |
| Anti-inflammatory Activity | Comparable to NSAIDs | Not quantified | Potential for treating inflammatory conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
